Acetonitrile--argon (1/1)
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Overview
Description
Acetonitrile–argon (1/1): is a compound consisting of acetonitrile and argon in a 1:1 ratioIt is the simplest organic nitrile and is widely used as a solvent in organic synthesis and in the production of pharmaceuticals and agricultural chemicals . Argon is a noble gas with the chemical symbol Ar, known for its inertness and lack of reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonitrile is typically produced as a byproduct of the manufacture of acrylonitrile. The production process involves the ammoxidation of propylene in the presence of ammonia and a catalyst, resulting in the formation of acrylonitrile and acetonitrile .
Industrial Production Methods: In industrial settings, acetonitrile is separated from acrylonitrile through distillation. The acetonitrile is then purified to remove impurities and achieve the desired level of purity for various applications .
Chemical Reactions Analysis
Types of Reactions: Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to form acetamide or acetic acid under specific conditions.
Reduction: Reduction of acetonitrile can yield ethylamine.
Substitution: Acetonitrile can participate in nucleophilic substitution reactions, forming compounds such as acetamidine.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Nucleophiles such as ammonia or amines can be used in substitution reactions.
Major Products:
Oxidation: Acetamide, acetic acid.
Reduction: Ethylamine.
Substitution: Acetamidine.
Scientific Research Applications
Chemistry: Acetonitrile is widely used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds and its relatively low reactivity . It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, acetonitrile is used in high-performance liquid chromatography (HPLC) as a solvent for the separation and analysis of biomolecules . It is also used in the synthesis of certain drugs and as a reagent in biochemical assays .
Industry: Acetonitrile is used in the production of batteries, particularly lithium-ion batteries, where it serves as a solvent for the electrolyte . It is also used in the manufacture of photographic film and in the extraction of fatty acids from animal and vegetable oils .
Mechanism of Action
Acetonitrile exerts its effects primarily through its role as a solvent and reagent in various chemical reactions. Its high polarity and ability to dissolve a wide range of compounds make it an effective medium for chemical reactions . The molecular targets and pathways involved depend on the specific reaction or application in which acetonitrile is used .
Comparison with Similar Compounds
Methanol (CH₃OH): Like acetonitrile, methanol is a polar solvent used in organic synthesis.
Ethanol (C₂H₅OH): Ethanol is another polar solvent used in organic synthesis.
Dimethyl sulfoxide (DMSO, (CH₃)₂SO): DMSO is a polar aprotic solvent like acetonitrile, but it has a higher boiling point and is less volatile.
Uniqueness: Acetonitrile’s unique combination of high polarity, low viscosity, and ability to dissolve a wide range of compounds makes it particularly valuable in applications such as HPLC and electrochemical synthesis . Its relatively low boiling point also makes it easy to remove from reaction mixtures by distillation .
Properties
CAS No. |
190248-21-6 |
---|---|
Molecular Formula |
C2H3ArN |
Molecular Weight |
80.9 g/mol |
IUPAC Name |
acetonitrile;argon |
InChI |
InChI=1S/C2H3N.Ar/c1-2-3;/h1H3; |
InChI Key |
DHLXEIZKSZEYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[Ar] |
Origin of Product |
United States |
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